molecular formula C20H20Cl2FNO4S B11408006 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-fluorobenzyl)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-fluorobenzyl)benzamide

Cat. No.: B11408006
M. Wt: 460.3 g/mol
InChI Key: KGYZUECISLHTKO-UHFFFAOYSA-N
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Description

3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as chlorides, an ethoxy group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This step involves the reaction of 3,5-dichlorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Fluorobenzyl Group: This step involves the reaction of the benzamide core with a fluorobenzyl halide under basic conditions.

    Incorporation of the Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The chlorides and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzamide can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-ethoxybenzamide: Similar in structure but lacks the thiophene and fluorobenzyl groups.

    N-(3-Fluorobenzyl)-3,5-dichlorobenzamide: Similar but does not contain the ethoxy group or thiophene moiety.

    Thiophene-3-carboxamide: Contains the thiophene ring but lacks the benzamide core and other substituents.

Uniqueness

The uniqueness of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20Cl2FNO4S

Molecular Weight

460.3 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C20H20Cl2FNO4S/c1-2-28-19-17(21)9-14(10-18(19)22)20(25)24(16-6-7-29(26,27)12-16)11-13-4-3-5-15(23)8-13/h3-5,8-10,16H,2,6-7,11-12H2,1H3

InChI Key

KGYZUECISLHTKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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